molecular formula C8H8N2O2 B12870438 (2-Aminobenzo[d]oxazol-4-yl)methanol

(2-Aminobenzo[d]oxazol-4-yl)methanol

Cat. No.: B12870438
M. Wt: 164.16 g/mol
InChI Key: XNBXZUFWAKFFOT-UHFFFAOYSA-N
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Description

(2-Aminobenzo[d]oxazol-4-yl)methanol is a benzoxazole derivative featuring an amino group at the 2-position and a hydroxymethyl group at the 4-position of the fused aromatic heterocyclic ring. Benzoxazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their bioactivity and structural versatility .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-4-yl)methanol

InChI

InChI=1S/C8H8N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2,(H2,9,10)

InChI Key

XNBXZUFWAKFFOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobenzo[d]oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with glyoxal under acidic conditions to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminobenzo[d]oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

[2-(2-Chlorophenyl)oxazol-4-yl]methanol

  • Structure : A chlorophenyl substituent at the 2-position of the oxazole ring.
  • Properties: The electron-withdrawing chlorine atom enhances stability and may reduce nucleophilicity compared to the amino group in the parent compound.
  • Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging halogenated aromatic systems for target binding.

[2-(4-Methoxyphenyl)oxazol-4-yl]methanol

  • Structure : A methoxy group at the 4-position of the phenyl ring attached to the oxazole core.
  • This compound is available commercially at 98% purity, suggesting its utility in synthetic workflows .
  • Applications : Methoxy-substituted oxazoles are common in drug discovery, particularly in kinase inhibitors or antimicrobial agents.

2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols

  • Structure: Combines a benzoxazole core with an imidazole-phenol substituent.
  • Properties: The phenol and imidazole groups introduce hydrogen-bonding capacity and pH-dependent solubility. Single-crystal X-ray data (CCDC 1850211, 1850212) confirm planar geometries, critical for π-π stacking in biological targets .
  • Applications : Such hybrids are explored for antitumor and anti-inflammatory activities due to dual heterocyclic pharmacophores .

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